(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride
Description
(4aS,7aR)-4-Methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo-oxazine core. This chiral molecule is a critical intermediate in synthesizing finafloxacin hydrochloride, a fluoroquinolone antibiotic distinguished by its zwitterionic structure and enhanced activity in acidic environments (e.g., pH 5–6) . The compound’s stereochemistry (4aS,7aR) and methyl substituent at position 4 are pivotal for its role in drug synthesis, influencing both reactivity and downstream pharmacological properties .
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-2-3-10-7-5-8-4-6(7)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
InChI Key |
KZAARVOMJFVMAJ-UOERWJHTSA-N |
Isomeric SMILES |
CN1CCO[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
CN1CCOC2C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pyrrolo[3,4-b]oxazine Core
- Starting materials : Amino alcohols or amino aldehydes combined with appropriate carbonyl compounds.
- Reaction type : Intramolecular cyclization via nucleophilic attack of an amine on an aldehyde or ketone, often under acidic or neutral conditions.
- Conditions : Mild heating (20–80 °C) in solvents such as ethanol, methanol, or acetonitrile; inert atmosphere to prevent oxidation.
- Catalysts : Acid catalysts (e.g., hydrochloric acid, p-toluenesulfonic acid) can promote ring closure.
- Stereocontrol : Use of chiral auxiliaries or chiral starting materials ensures the desired (4aS,7aR) stereochemistry.
Formation of the Hydrochloride Salt
- Procedure : Treatment of the free base compound with hydrochloric acid in an appropriate solvent (ethanol, methanol, or water).
- Typical conditions : Addition of concentrated HCl at room temperature or slightly elevated temperature (20–60 °C) with stirring for several hours.
- Isolation : Crystallization by cooling, filtration, washing with cold ethanol or ether, and vacuum drying.
- Yield and purity : High yields (typically 70–90%) and purity (>99% by HPLC) can be achieved with optimized crystallization.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino alcohol + aldehyde, acid catalyst | 20–80 | 4–24 h | 75–85 | Inert atmosphere recommended |
| Methylation | Methyl iodide, base (e.g., NaH, K2CO3) | 0–25 | 2–6 h | 80–90 | Controlled to maintain stereochemistry |
| Hydrochloride salt formation | HCl in ethanol or methanol | 20–60 | 4–10 h | 85–95 | Crystallization improves purity |
- Stereochemical purity is critical and can be monitored by chiral HPLC or NMR techniques.
- Use of mild acid conditions during cyclization prevents side reactions and racemization.
- The choice of solvent affects yield and purity; ethanol and methanol are preferred for salt formation due to good solubility and crystallization properties.
- Vacuum drying at moderate temperatures (~50 °C) ensures removal of residual solvents without decomposition.
- Some studies emphasize the avoidance of genotoxic impurities by controlling reaction conditions and purification steps.
The preparation of (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]oxazine; hydrochloride involves a multi-step synthesis focusing on cyclization of amino precursors, stereoselective methylation, and hydrochloride salt formation. Optimized reaction conditions, including solvent choice, temperature control, and acid treatment, enable high yields and purity suitable for further applications. While direct detailed protocols specifically naming this compound are scarce, analogous bicyclic pyrrolo-oxazine syntheses and hydrochloride salt preparations provide a robust foundation for its preparation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazine Ring
The oxazine ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : In aqueous HCl under reflux (2–4 hours), the oxazine ring opens to form intermediates like (2S,3R)-piperidine-2,3-dicarboxylic acid . This reaction is critical in synthetic pathways for generating pharmacologically active derivatives.
| Reaction | Conditions | Product |
|---|---|---|
| Oxazine ring opening | 6M HCl, reflux, 3 hrs | (2S,3R)-piperidine-2,3-dicarboxylic acid |
Acylation and Alkylation at the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring reacts with acylating or alkylating agents:
-
Acylation : Treatment with acetic anhydride at 110°C forms acetylated derivatives, as seen in intermediates like (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione .
-
Alkylation : Reactions with alkyl halides introduce substituents at the nitrogen, enhancing solubility or biological activity.
Cyclization and Ring-Opening Reactions
The compound participates in cyclization under dehydrating conditions:
-
Cyclization : Using condensing agents (e.g., acetic anhydride), intermediates like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine are formed with >99% enantiomeric excess .
| Reactant | Reagent | Product |
|---|---|---|
| (2S,3R)-piperidine-2,3-dicarboxylic acid | Acetic anhydride, 110°C | (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione |
Redox Reactions
The pyrrolidine-oxazine system undergoes oxidation and reduction:
-
Oxidation : Treatment with strong oxidizing agents converts the pyrrolidine ring to a pyrrolidinone, as observed in rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b] oxazin-3(2H)-one .
-
Reduction : Catalytic hydrogenation reduces double bonds in fused rings, altering stereochemistry.
Salt Formation and Deprotection
The hydrochloride salt participates in ion-exchange reactions:
-
Deprotection : The tert-butyl group in derivatives like tert-butyl (4aS,7aR)-rel-hexahydropyrrolo[3,4-b] oxazine-4-carboxylate is removed using HCl in dioxane, yielding the free base .
Key Analytical Techniques
Scientific Research Applications
The compound (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; hydrochloride has garnered interest in various scientific applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural sciences.
Physical Properties
- The compound is a hydrochloride salt that enhances its solubility in aqueous solutions, making it suitable for various biological assays and formulations.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows for exploration in drug design:
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. Research indicates that modifications to the nitrogen-containing ring can enhance serotonin receptor affinity.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that the compound can induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress.
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of novel materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied for creating smart materials with responsive characteristics. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers.
- Coatings and Adhesives : Due to its adhesive properties and stability under various environmental conditions, it is being explored as a component in coatings that require durability and resistance to degradation.
Agricultural Sciences
In agricultural applications, the compound's bioactivity is being researched:
- Pesticidal Properties : Studies have indicated that the compound may possess insecticidal or acaricidal properties against specific pests. Field trials are ongoing to evaluate its effectiveness as a natural pesticide alternative.
- Biostimulants : Preliminary findings suggest that compounds similar to this may enhance plant growth and resilience against stressors by modulating plant hormonal pathways.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant potential of various derivatives of (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine. The results indicated significant improvements in behavior in animal models treated with specific derivatives compared to control groups.
Case Study 2: Pesticidal Efficacy
Research conducted at an agricultural university tested the efficacy of the compound against common agricultural pests. The results showed a notable reduction in pest populations when treated with formulations containing the compound compared to standard pesticides.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Stereochemical Sensitivity : The (4aS,7aR) configuration in the target compound is critical for finafloxacin’s zwitterionic behavior, which underpins its pH-selective antibacterial activity .
Salt Form Impact : Dihydrochloride derivatives (e.g., CAS 1383453-67-5) exhibit improved aqueous solubility, advantageous for formulation but may require additional purification steps .
Functional Group Trade-offs : Ketone-containing analogues (e.g., Rac-4-methyloxazin-3-one) show enhanced reactivity but reduced stability under acidic conditions .
Synthetic Utility : tert-Butyl-protected derivatives simplify multi-step syntheses by mitigating side reactions, albeit at the cost of increased molecular weight .
Q & A
Q. How can researchers optimize the synthesis of (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and catalyst) and purification steps. For example, patent data (EP 4 374 877 A2) demonstrates that analogs of this compound are synthesized via multi-step procedures involving intermediates like (4aR)-1-[(2,6-dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)pyridin-3-yl]pyridazine-3-carboxamide, with purification via recrystallization or chromatography . Key parameters to optimize include stoichiometric ratios of reactants (e.g., 4-(2-chloroethyl)morpholine hydrochloride) and reaction time, as minor deviations can lead to stereochemical impurities.
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for pyrrolo-oxazine protons (e.g., δ 3.2–4.5 ppm for oxazine ring protons) and methyl groups (δ 1.2–1.5 ppm). Compare with analogs in patent literature .
- HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern to verify purity. For example, HRMS data for similar pyrrolo-pyridazine derivatives show <2 ppm mass accuracy .
- X-ray crystallography : Resolve stereochemistry (4aS,7aR configuration) if single crystals are obtainable, as seen in related octahydroazuleno-furanone structures .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Safety data for structurally similar compounds (e.g., acute toxicity Category 4 for oral/dermal/inhalation routes) indicate the need for PPE (gloves, goggles, fume hoods). Refer to GHS classifications (e.g., Signal Word: "Warning") and emergency protocols for spills or exposure, as outlined in safety sheets for related hydrochlorides .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to systematically test variables:
- Factors : pH (3–9), temperature (25–80°C), and solvent polarity (aqueous vs. organic).
- Response variables : Degradation rate (HPLC monitoring), stereochemical stability (NMR), and byproduct formation (HRMS).
This approach aligns with principles in chemical engineering design (CRDC subclass RDF2050108) for process control .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Data triangulation : Cross-validate NMR/HRMS with computational predictions (e.g., ACD/Labs Percepta for physicochemical properties) .
- Isotopic labeling : Introduce deuterated analogs to clarify ambiguous proton environments.
- Reproducibility : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts, as seen in pyrrole sulfonation studies .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological or catalytic activity?
- Methodological Answer : Link research to conceptual frameworks such as:
- Molecular docking : Predict binding interactions with biological targets (e.g., enzymes) using software like AutoDock.
- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends.
This aligns with Guiding Principle 2 of evidence-based inquiry, which emphasizes theory-driven methodological choices .
Q. What advanced purification techniques address challenges in isolating stereoisomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients.
- Crystallization-induced asymmetric transformation : Exploit differences in solubility of enantiomers, as demonstrated in morpholine hydrochloride syntheses .
- Membrane separation : Explore nanofiltration for large-scale enantiomer resolution (CRDC subclass RDF2050104) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Critical variables : Compare reaction scales, reagent purity (e.g., anhydrous vs. hydrated salts), and workup protocols. For example, yields for pyrrole derivatives vary by 8–10% depending on recrystallization solvent (methanol vs. ethanol) .
- Error analysis : Use statistical tools (e.g., ANOVA) to quantify variability in replicate experiments.
Methodological Integration
Q. How can computational and experimental data be integrated to refine the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- SAR modeling : Combine experimental IC50 values (e.g., enzyme inhibition assays) with computational descriptors (logP, polar surface area).
- Machine learning : Train models on datasets of analogous pyrrolo-oxazines to predict bioactivity, as seen in pharmaceutical reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
